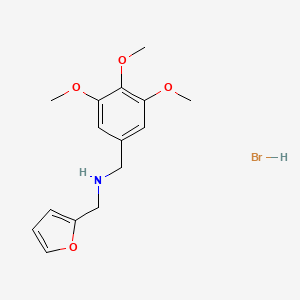

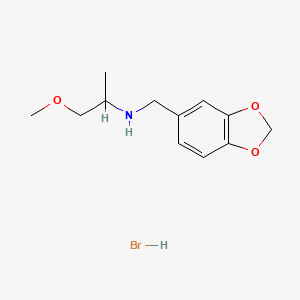

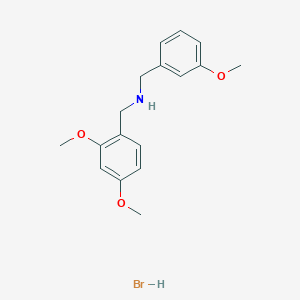

(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide

Descripción general

Descripción

(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, also known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMA belongs to the class of compounds known as phenethylamines and has been shown to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis and Spectral Analysis : New N-benzyl- or N-(2-furylmethyl)cinnamamides were synthesized with good to excellent yields through amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. These compounds were characterized by IR, and 1H and 13C NMR spectroscopy, demonstrating the utility of boric acid as a 'green' catalyst in the synthesis of these compounds (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).

Crystallographic and Computational Studies : Crystal structures of N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine were reported, showcasing how the furyl ring orientation affects crystal packing. This study utilized DFT/B3LYP calculations to correlate experimental data with theoretical models, providing insights into the structural and spectral properties of these compounds (Sathiyaraj, Thirumaran, & Ciattini, 2018).

Applications in Material Science

Silylation of Poly-L-Lysine Hydrobromide : A study explored the silylation of poly-L-lysine hydrobromide to improve its solubility in apolar organic solvents, highlighting a method to enhance the material's compatibility with non-polar environments. This process opens avenues for using poly-L-lysine in a broader range of material science applications (Beauregard, Hu, Grainger, & James, 2001).

Chemical Reactions and Mechanisms

Primary Amine-Promoted Ring Opening : The study reports on the behavior of (2-furylmethyl)sulfanyl-containing compounds in reactions with primary amines, leading to ring opening and the formation of pyrrolidine derivatives. This reaction mechanism provides valuable insights into the reactivity of furylmethyl-containing compounds and their potential applications in synthesizing novel organic molecules (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Antifungal Activity

Structure-Activity Relationship of Homoallylamines : Homoallylamines bearing furyl and thienyl rings demonstrated remarkable antifungal activity, particularly against dermatophytes. This study emphasizes the potential of N-(2-furylmethyl)amine derivatives as antifungal agents, contributing to the development of new therapeutic compounds (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Mora Cruz, & Enriz, 2006).

Propiedades

IUPAC Name |

1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4.BrH/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFTXMPTIUHUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)